ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate
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Overview
Description
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is a synthetic organic compound with the molecular formula C15H16O5 and a molecular weight of 276.28 g/mol . This compound belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Mechanism of Action
Target of Action
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is a compound used for proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Biochemical Pathways
Coumarin derivatives have been found to interact with various biochemical pathways, depending on their specific pharmacophoric groups .
Result of Action
Coumarin derivatives have been associated with a wide range of biological activities, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate typically involves the alkylation of 7-hydroxy-4-methylcoumarin with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate in a solvent like dry acetone . The reaction is carried out at elevated temperatures, usually around 50°C, to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group at the 2-position can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of 7-oxo-4-methylcoumarin derivatives.
Reduction: Formation of 2-hydroxy-4-methylcoumarin derivatives.
Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate has several scientific research applications, including:
Comparison with Similar Compounds
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate can be compared with other coumarin derivatives such as:
4-methyl-7-hydroxycoumarin: Similar structure but lacks the ester group, which may affect its solubility and reactivity.
7-hydroxy-4-methylcoumarin: Similar structure but lacks the propanoate group, which may influence its biological activity.
Properties
IUPAC Name |
ethyl 3-(7-hydroxy-4-methyl-2-oxochromen-6-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-3-19-14(17)5-4-10-7-11-9(2)6-15(18)20-13(11)8-12(10)16/h6-8,16H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBHHHSHKCNHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=C1O)OC(=O)C=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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